![molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. The presence of multiple hydroxyl groups and a methyl group in its structure makes it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol typically involves multi-step organic synthesis. The process begins with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the methyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopenta[a]phenanthrenes.
Wissenschaftliche Forschungsanwendungen
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, influencing their function. It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[a]phenanthrene: The parent compound with a similar ring structure but lacking the hydroxyl and methyl groups.
Hydroxylated Cyclopenta[a]phenanthrenes: Compounds with hydroxyl groups at different positions.
Methylated Cyclopenta[a]phenanthrenes: Compounds with methyl groups at different positions.
Uniqueness
The unique combination of hydroxyl and methyl groups in (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol distinguishes it from other similar compounds. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C18H24O3 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChI-Schlüssel |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


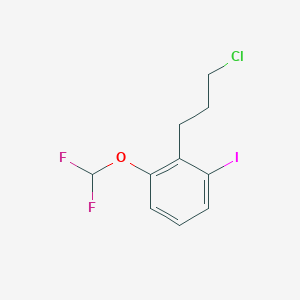


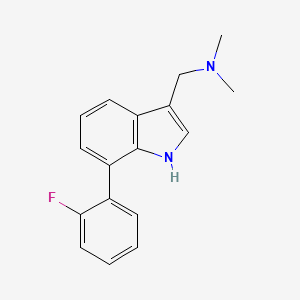
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)


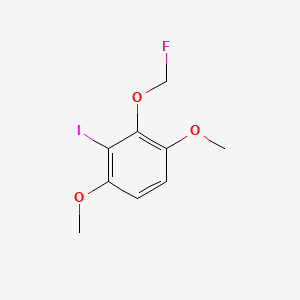
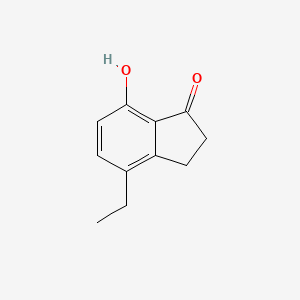
![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)
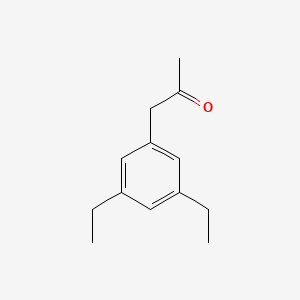
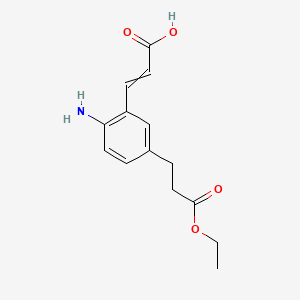
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
